Home > Products > Screening Compounds P66837 > Eliglustat tartrate
Eliglustat tartrate - 104138-64-9

Eliglustat tartrate

Catalog Number: EVT-1474394
CAS Number: 104138-64-9
Molecular Formula: C50H78N4O14
Molecular Weight: 959.188
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eliglustat tartrate is a tartrate that is the hemitartrate salt of eliglustat. A ceramide glucosyltransferase inhibitor used (as its tartrate salt) for treatment of Gaucher's disease. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It contains an eliglustat(1+).
Source and Classification

Eliglustat tartrate, also known by its developmental code Genz-112638, is derived from a series of chemical modifications and syntheses aimed at enhancing its pharmacological properties. The compound is classified as a glucosylceramide synthase inhibitor and is notable for its oral bioavailability and low toxicity profile. It is marketed under the brand name Cerdelga by Genzyme Corporation, a subsidiary of Sanofi.

Synthesis Analysis

Methods and Technical Details

The synthesis of eliglustat tartrate involves several key steps that utilize various organic chemistry techniques. The total synthesis begins with readily available starting materials such as 1,4-benzodioxan-6-carbaldehyde. A notable method includes:

  1. Ozonolysis: This reaction breaks double bonds in alkenes to form aldehydes or ketones.
  2. Reductive Amination: The aldehyde is converted to an amine using an amine and a reducing agent.
  3. Acylation: The amine undergoes acylation to form the final product.

The synthesis process has been optimized to achieve high yields and selectivity, with critical intermediates being prepared through diastereoselective amination and other transformations .

Molecular Structure Analysis

Structure and Data

The molecular formula for eliglustat tartrate is C23H33N3O5C_{23}H_{33}N_{3}O_{5} with a molecular weight of approximately 433.52 g/mol. The compound features multiple stereocenters, contributing to its complex three-dimensional structure which is crucial for its biological activity.

  • Chemical Structure: The structure includes a benzodioxole moiety linked to an amino alcohol and a fatty acyl chain, which enhances its lipophilicity and cellular uptake.
  • Crystallography: Detailed crystallographic studies have provided insights into its solid-state properties, confirming the stereochemistry essential for its function .
Chemical Reactions Analysis

Reactions and Technical Details

Eliglustat tartrate primarily functions through its interaction with glucosylceramide synthase. The inhibition mechanism involves competitive binding to the active site of the enzyme, preventing substrate access:

  1. Inhibition Mechanism: The compound competes with UDP-glucose and ceramide, effectively blocking their conversion into glucosylceramide.
  2. Kinetic Studies: In vitro studies have demonstrated an IC50 value of approximately 20 nM in intact cells, indicating strong potency against glucosylceramide synthase .
Mechanism of Action

Process and Data

The mechanism by which eliglustat tartrate exerts its therapeutic effects can be summarized as follows:

  1. Enzyme Inhibition: By inhibiting glucosylceramide synthase, eliglustat tartrate reduces the levels of glucosylceramide in cells.
  2. Therapeutic Outcomes: Clinical studies have shown that treatment leads to significant reductions in spleen size, improvements in hemoglobin levels, and increases in platelet counts among patients with Gaucher disease .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Eliglustat tartrate exhibits good solubility in organic solvents like methanol and acetonitrile but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Log P Value: The partition coefficient (cLogP) is approximately 4.8, indicating moderate lipophilicity which aids in cellular absorption .
Applications

Scientific Uses

Eliglustat tartrate is primarily used in clinical settings for:

  • Treatment of Gaucher Disease: It provides a non-enzyme replacement therapy option for patients who cannot tolerate traditional therapies.
  • Research on Lysosomal Storage Disorders: Ongoing research continues to explore its efficacy in other related disorders such as Fabry disease.
Introduction to Eliglustat Tartrate

Discovery and Development of Eliglustat Tartrate

The conceptual foundation for eliglustat emerged from Norman Radin's pioneering hypothesis (1972) that inhibiting sphingolipid synthesis could rebalance metabolic flux in lysosomal storage disorders where residual hydrolase activity exists [1] [3]. Early glucosylceramide synthase (GCS) inhibitors like PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholinopropan-1-ol) demonstrated proof-of-principle but possessed low potency (IC₅₀ ~20 µM) and poor specificity [1] [3]. Systematic medicinal chemistry optimization at the University of Michigan, involving iterative modifications of PDMP's three pharmacophoric elements (aromatic group, fatty acyl chain, cyclic amine), led to the discovery of the ethylenedioxyphenyl-substituted lead compound EtDO-P4 (IC₅₀ = 11 nM) [1] [3].

Table 1: Evolution of Glucosylceramide Synthase Inhibitors Leading to Eliglustat

CompoundAromatic GroupCyclic AmineFatty Acyl ChainIC₅₀Key Advancement
PDMPPhenylMorpholinoDecanoyl (C10)~20 µMFirst reversible inhibitor
EtDO-P4EthylenedioxyphenylPyrrolidinoPalmitoyl (C16)11 nM>1000-fold potency increase
EliglustatBenzodioxanePyrrolidinoOctanoyl (C8)~25 nMOptimized pharmacokinetics & safety

Licensed by Genzyme Corporation (Sanofi) in 2000, further development focused on optimizing pharmacokinetics. Replacing the palmitoyl chain (C16) of EtDO-P4 with a shorter octanoyl chain (C8) yielded Genz-112638 (eliglustat free base), significantly reducing lipophilicity and volume of distribution while maintaining nanomolar potency (IC₅₀ ~25 nM) and improving oral bioavailability [4] [7]. The tartrate salt form was selected for stability and pharmaceutical properties [4]. Clinical development progressed through:

  • Phase I: Established safety, tolerability, pharmacokinetics, and pharmacodynamics (reduced plasma glucosylceramide) in healthy volunteers [1] [8].
  • Phase II: Demonstrated significant clinical improvements in treatment-naïve GD1 patients (n=26) over 52 weeks, including reduced spleen/liver volumes and improved hematological parameters [8] [9].
  • Phase III: Pivotal trials (ENGAGE in treatment-naïve, ENCORE in stable ERT-switched patients) confirmed efficacy and safety, leading to FDA approval in 2014 (Cerdelga®) and EMA approval in 2015 [4] [6].

Structural Classification as a Glucosylceramide Synthase Inhibitor

Eliglustat tartrate is a potent and highly selective inhibitor of UDP-glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in glycosphingolipid (GSL) biosynthesis: the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer) [1] [3] [4]. Its structure is classified as a D-threo-1-alkylated iminosugar analogue of ceramide, specifically designed to mimic the transition state of the glycosyltransferase reaction [3] [4].

The molecular structure (C₂₃H₃₆N₂O₄ for the free base; C₂₃H₃₆N₂O₄ • C₄H₆O₆ for the tartrate salt) incorporates three critical pharmacophoric elements essential for high-affinity binding to GCS [1] [3] [5]:

  • Aromatic Group: A 1,4-benzodioxane (ethylenedioxyphenyl derivative) ring system. This moiety, optimized using Hansch analysis, provides superior π-stacking interactions within the enzyme's active site compared to simpler phenyl rings, dramatically enhancing potency.
  • Cyclic Amine: A pyrrolidino group. Empirical screening revealed that 5-membered cyclic amines (pyrrolidine) confer significantly higher inhibitory activity than 6-membered rings (morpholine, piperidine) or acyclic amines.
  • Hydrophobic Tail: An octanoyl (C8) chain in amide linkage. While longer chains (e.g., palmitoyl, C16) increased in vitro potency slightly, the C8 chain provided an optimal balance of high enzyme affinity (nanomolar IC₅₀) and favorable pharmacokinetics (reduced tissue accumulation, shorter half-life ~5-6 hours).

OONO=C-NH(CH₂)₆CH₃ OH1,4-Benzodioxane (Aromatic)Pyrrolidine (Cyclic Amine)Octanamide (Hydrophobic Tail)

  • Stereochemistry: Eliglustat possesses two chiral centers in the 1R,2R configuration. This specific stereoisomer is critical for optimal interaction with the GCS active site and is several orders of magnitude more potent than other diastereomers [4]. The synthesis involves chiral starting materials and stereoselective reactions to ensure the correct configuration [1] [4].
  • Mechanism of Inhibition: Eliglustat acts as a transition-state analogue inhibitor. It binds GCS non-competitively with respect to UDP-glucose and uncompetitively with respect to ceramide, effectively trapping the enzyme in a non-productive conformation [4]. Its high specificity minimizes off-target effects on other glycosidases (e.g., intestinal disaccharidases) or glucosyltransferases, differentiating it from earlier imino sugar inhibitors like miglustat [4] [6].

Pharmacological Rationale for Substrate Reduction Therapy

Substrate Reduction Therapy (SRT) represents a distinct therapeutic strategy from Enzyme Replacement Therapy (ERT) for GD1. Its core rationale, as proposed by Radin, is to rebalance the metabolic equation within affected cells. In GD1, deficient glucocerebrosidase activity creates a bottleneck in the catabolic pathway for glucosylceramide (GlcCer), while its anabolic synthesis by GCS continues unabated. This imbalance results in net lysosomal accumulation of GlcCer and complex glycosphingolipids derived from it [1] [6] [9]. Eliglustat addresses this imbalance by selectively inhibiting GCS, the first enzyme in the glycosphingolipid biosynthetic pathway [3] [4].

  • Biochemical Basis: By inhibiting GCS, eliglustat reduces the de novo synthesis of GlcCer. This lowers the flux of GlcCer into the lysosome. Crucially, patients with GD1 retain some residual glucocerebrosidase activity (typically <15% of normal). Reducing the substrate load entering the lysosome allows this residual enzyme activity to more effectively catabolize the stored substrate, gradually clearing the accumulated GlcCer from lysosomes and preventing further accumulation [1] [6] [9]. This mechanism is depicted below:
Normal: Ceramide + UDP-Glc  ──[GCS]──> GlcCer ──[β-GCase]──> Glucose + CeramideGaucher: Ceramide + UDP-Glc  ──[GCS]──> GlcCer ──[Deficient β-GCase]──> GLcCer ACCUMULATIONSRT:     Ceramide + UDP-Glc  ──[Eliglustat-inhibited GCS]──> Greatly Reduced GlcCer ──[Residual β-GCase]──> Gradual Clearance
  • Targeted Cellular Effect: The primary target cell is the tissue macrophage, where GlcCer accumulation leads to the formation of pathognomonic Gaucher cells. By reducing GlcCer synthesis globally, eliglustat reduces the burden on these macrophages. Preclinical studies confirmed that eliglustat effectively depletes GlcCer and downstream glycosphingolipids (e.g., GM3 ganglioside) in relevant cell types without causing significant ceramide accumulation, which can be cytotoxic [1] [4] [7].
  • Evidence of Pharmacodynamic Effect: Clinical trials provided robust validation of the SRT rationale:
  • Plasma Biomarkers: Treatment with eliglustat rapidly normalized elevated plasma levels of glucosylceramide and GM3 ganglioside, directly demonstrating reduced substrate burden [8] [9].
  • Disease-Specific Biomarkers: Markers of Gaucher cell burden, such as chitotriosidase and chemokine CCL18 (PARC), decreased significantly (by 35%-82%) within the first year of treatment and continued to decline, indicating reduced macrophage activation and storage [4] [8] [9].
  • Clinical Endpoints: Phase 2 and 3 trials demonstrated that reducing substrate synthesis translates into clinically meaningful outcomes:
  • Hematologic: Significant increases in hemoglobin concentration (mean +1.62 g/dL) and platelet counts (mean +40.3%) [8] [9].
  • Visceral: Substantial reductions in spleen volume (mean -38.5% to -63%) and liver volume (mean -17.0% to -28%) [4] [8] [9].
  • Skeletal: Improvements in bone mineral density (BMD) and bone marrow burden scores, reflecting reduced infiltration by Gaucher cells [4] [8].

Table 2: Key Clinical Efficacy Parameters in Eliglustat Phase 2 Trials (52 Weeks)

Clinical ParameterMean BaselineMean Change at 52 WeeksSignificance (P<)Source
Hemoglobin11.3 ± 1.5 g/dL+1.62 g/dL (14.3%)0.001 [8] [9]
Platelet Count68.7 ± 21.2 x 10⁹/L+40.3%0.001 [8] [9]
Spleen Volume (MN)17.3 ± 9.5 multiples-38.5%0.001 [8] [9]
Liver Volume (MN)1.7 ± 0.4 multiples-17.0%0.001 [8] [9]
Lumbar Spine BMD (Z-score)Not specified+0.310.01 [8]
Plasma ChitotriosidaseSeverely Elevated-35% to -50%0.001 [8] [4]
Plasma GlucosylceramideElevatedNormalizedSignificant [8] [9]
  • Advantages over Miglustat: Eliglustat differs fundamentally from the earlier SRT agent miglustat (N-butyldeoxynojirimycin). Miglustat is a glucose analogue inhibiting several glycosidases with only mid-micromolar potency against GCS. Eliglustat, being a ceramide analogue and transition state inhibitor, exhibits nanomolar potency and significantly greater specificity for GCS [1] [4]. This translates into superior clinical efficacy (faster and more pronounced organ volume reductions and hematological improvements) and a markedly improved tolerability profile unrelated to broad glycosidase inhibition [1] [6].

Properties

CAS Number

104138-64-9

Product Name

Eliglustat tartrate

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C50H78N4O14

Molecular Weight

959.188

InChI

InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1

InChI Key

KUBARPMUNHKBIQ-VTHUDJRQSA-N

SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

Agalsidase Beta

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.